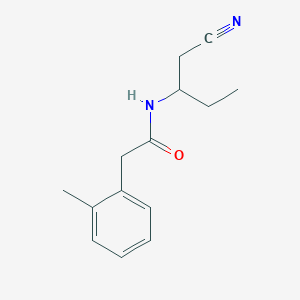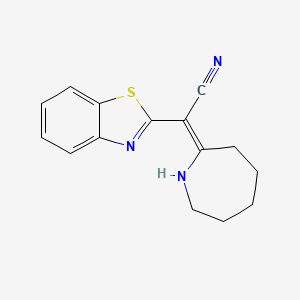
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications.
Mecanismo De Acción
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have anti-inflammatory properties and to modulate immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively stable and easy to handle. However, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors.
Direcciones Futuras
There are several future directions for research on N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including the investigation of its potential use in the treatment of various medical conditions, the development of more selective analogs, and the exploration of its effects on other physiological processes. Further research is also needed to better understand the potential risks associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including its potential for abuse and its impact on long-term health outcomes.
In conclusion, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide is a synthetic cannabinoid that has potential therapeutic applications. It has been extensively studied in the field of cannabinoid research and has been shown to have a wide range of biochemical and physiological effects. While N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, it also has several limitations that need to be considered. Further research is needed to better understand the potential risks and benefits associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide and to explore its potential use in the treatment of various medical conditions.
Métodos De Síntesis
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The resulting compound is then reacted with N-cyanobutylamine in the presence of a catalytic amount of triethylamine to yield N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been studied extensively in the field of cannabinoid research due to its potential therapeutic applications. It has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in numerous physiological processes such as pain sensation, appetite regulation, and immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-13(8-9-15)16-14(17)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZURMDIIAHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)